4-(3-Bromophenyl)dibenzo[b,d]thiophene
Description
Significance of Polycyclic Aromatic Hydrocarbons with Heteroatoms in Chemical Research
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings made of carbon and hydrogen. wikipedia.orggoogle.com While well-known as environmental pollutants resulting from incomplete combustion, their fundamental structures are crucial in various scientific domains. wikipedia.orggoogle.comresearchgate.net In chemical research, the strategic replacement of a carbon atom within the aromatic system with a heteroatom—such as sulfur, nitrogen, or oxygen—dramatically alters the molecule's physicochemical properties.
The introduction of a heteroatom, as in the case of sulfur in thiophene-based structures, modifies the electronic landscape of the molecule. derpharmachemica.com This change impacts its aromaticity, electron distribution, and reactivity. Heteroatomic PAHs often exhibit enhanced capabilities for electronic applications and can serve as versatile building blocks for more complex molecular architectures. caltech.edu Their unique structures are explored as potential starting materials for the abiotic synthesis of materials required by early life forms and are studied for their roles in interstellar chemistry. wikipedia.orgcaltech.edu The presence of the heteroatom provides a locus for specific chemical reactions and can influence the intermolecular interactions of the resulting materials, making them a cornerstone of modern heterocyclic chemistry. derpharmachemica.com
Overview of Dibenzo[b,d]thiophene Derivatives in Contemporary Chemical Synthesis and Materials Science
Dibenzo[b,d]thiophene, a tricyclic heteroaromatic compound, consists of two benzene (B151609) rings fused to a central thiophene (B33073) ring. chemicalbook.com This core structure, also known as a dibenzothiophene (B1670422) scaffold, is thermally stable and serves as a foundational component for a wide array of functional molecules. chemicalbook.com Derivatives of dibenzo[b,d]thiophene are pivotal in various fields due to their distinct electronic and photophysical properties.
In materials science , these derivatives are critical building blocks for organic light-emitting diodes (OLEDs) and other organic semiconductor materials. nbinno.comcatsyn.com The sulfur atom in the dibenzothiophene core influences the electronic energy levels of the molecule, which is a key factor in designing materials for electronic devices.
In chemical synthesis , the dibenzothiophene nucleus can be functionalized at various positions to create a library of compounds with tailored properties. researchgate.net These derivatives are used as intermediates in the synthesis of complex organic molecules. researchgate.net For instance, specific derivatives like 3,7-diaminodibenzothiophene-5,5-dioxide have been utilized as dyes and fluorescent whiteners. chemicalbook.com The broader class of benzothiophenes, which share a similar structural motif, is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents. chemicalbook.comnih.govresearchgate.netnih.gov
The versatility of the dibenzothiophene scaffold allows chemists to fine-tune molecular properties by adding different functional groups, leading to applications ranging from advanced materials to precursors for pharmacologically active compounds. nih.govsapub.orgresearchgate.net
Contextualization of 4-(3-Bromophenyl)dibenzo[b,d]thiophene within Advanced Organic Chemistry Research
The specific compound, this compound, is a prime example of a highly functionalized derivative designed for advanced applications. Its structure combines the robust, electronically active dibenzo[b,d]thiophene core with a strategically placed 3-bromophenyl substituent.
This particular arrangement is significant for several reasons:
The Dibenzo[b,d]thiophene Core : Provides the fundamental electronic and photophysical properties inherent to this class of compounds, making it suitable for use in electronic materials. catsyn.com
The Bromophenyl Group : The bromine atom on the phenyl ring serves as a versatile chemical handle. In advanced organic synthesis, bromine is an excellent leaving group for cross-coupling reactions, such as the Suzuki-Miyaura coupling. nbinno.com This allows chemists to easily attach other molecular fragments to the dibenzo[b,d]thiophene scaffold, enabling the construction of larger, more complex molecules with precisely controlled structures.
Therefore, this compound is not typically an end-product itself but rather a crucial intermediate. nbinno.com Researchers in materials science and pharmaceutical development utilize it as a key building block for creating novel OLED materials, organic semiconductors, and complex pharmaceutical intermediates. nbinno.comcatsyn.com Its design exemplifies the molecular engineering approach common in modern chemistry, where functional units are combined to create precursors for high-performance materials and molecules.
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1084334-28-0 catsyn.comchemicalbook.com |
| Molecular Formula | C18H11BrS catsyn.comchemicalbook.com |
| Molecular Weight | 339.25 g/mol catsyn.comchemicalbook.com |
| Boiling Point (Predicted) | 486.7±20.0 °C chemicalbook.com |
| Density (Predicted) | 1.483±0.06 g/cm³ chemicalbook.com |
| Storage Conditions | Room Temperature, Sealed in Dry, Keep in Dark Place chemicalbook.comachmem.com |
Mentioned Compounds
Synthetic Methodologies for this compound and Related Derivatives
The synthesis of complex heteroaromatic systems such as this compound is a multi-step process that relies on the foundational construction of the dibenzo[b,d]thiophene core, followed by precise functionalization. Methodologies have evolved to include various cyclization strategies and advanced transition metal-catalyzed reactions to achieve high yields and regioselectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)dibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrS/c19-13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)20-18(14)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHWZEWMZMHZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 3 Bromophenyl Dibenzo B,d Thiophene
Reactivity of the Aryl Bromide Moiety in Dibenzo[b,d]thiophene Conjugates
The carbon-bromine (C-Br) bond on the phenyl ring is the most reactive site for many transformations, particularly for transition-metal-catalyzed cross-coupling reactions.
The aryl bromide group serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This reactivity is extensively used to synthesize complex oligomers and polymers with tailored electronic and photophysical properties. nih.gov Reactions such as the Suzuki-Miyaura, Stille, and direct arylation couplings are commonly employed to extend the molecular framework. nih.govnih.gov
In the context of 4-(3-bromophenyl)dibenzo[b,d]thiophene, the C-Br bond can react with various organometallic reagents or C-H bonds of other aromatic systems. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would replace the bromine atom with a new aryl group, creating a larger π-conjugated system. This step-wise approach allows for the precise construction of well-defined macromolecules where the dibenzo[b,d]thiophene unit can be incorporated into a larger polymeric backbone. nih.gov The choice of catalyst, typically a palladium complex with phosphine (B1218219) ligands, is crucial for achieving high yields and selectivity. nih.gov This methodology avoids the formation of toxic byproducts often associated with older coupling methods and simplifies the purification of the final products.
| Coupling Reaction | Reactant Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid or ester | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl-Aryl |
| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Aryl-Aryl |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkynyl |
| Buchwald-Hartwig | Amine, Amide | Pd₂(dba)₃, Ligand, NaO t Bu | Aryl-Nitrogen |
| Direct Arylation (DArP) | (Hetero)arene C-H bond | Pd(OAc)₂, KOAc | Aryl-Aryl |
Nucleophilic aromatic substitution (SNAr) is a pathway to replace a leaving group on an aromatic ring with a nucleophile. youtube.com The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
However, this reaction is generally unfavorable for simple aryl halides like this compound. libretexts.org The SNAr mechanism requires significant activation of the aromatic ring by potent electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com The dibenzo[b,d]thiophene substituent, while having some electronic influence, is not a sufficiently strong electron-withdrawing group to activate the phenyl ring for SNAr under typical conditions. Consequently, attempts to substitute the bromine atom with common nucleophiles (e.g., alkoxides, amines) would likely require harsh reaction conditions and result in low yields or no reaction.
Reactivity of the Dibenzo[b,d]thiophene Core
The dibenzo[b,d]thiophene (DBT) core is a relatively electron-rich aromatic system, making it susceptible to electrophilic attack and amenable to modern C-H functionalization techniques.
Electrophilic aromatic substitution (SEAr) on the parent dibenzo[b,d]thiophene molecule preferentially occurs at specific positions. chemicalbook.com Due to the directing effect of the sulfur atom and the electronics of the fused ring system, substitution is most favored at the C2 and C8 positions. Substitution can also occur at the C4 and C6 positions, though typically to a lesser extent. chemicalbook.com
In this compound, the pre-existing substituent at the C4 position sterically hinders attack at that site and electronically influences the regioselectivity of further substitutions. Incoming electrophiles are directed away from the substituted C4 position. Considering the inherent reactivity of the DBT core, electrophilic attack would be expected to occur primarily at the C2, C8, and C6 positions. The precise outcome would depend on the specific electrophile and reaction conditions, with a mixture of isomers being a likely result. chemicalbook.com
| Reaction | Reagents | Major Product(s) on Unsubstituted DBT |
|---|---|---|
| Nitration | HNO₃, Ac₂O | 3-Nitrobenzo[b]thiophene |
| Bromination | Br₂, CCl₄ | 3-Bromobenzo[b]thiophene |
| Acylation | Acyl chloride, AlCl₃ | 3-Acylbenzo[b]thiophene |
| Sulfonation | H₂SO₄, Ac₂O | Benzo[b]thiophene-3-sulfonic acid |
Note: The data in this table refers to the simpler benzo[b]thiophene system but illustrates the general reactivity patterns for electrophilic substitution on thiophene-fused rings. chemicalbook.com
Transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical alternative to traditional SEAr reactions. mdpi.com These methods allow for the direct conversion of C-H bonds into new C-C or C-X bonds, often with high regioselectivity. nih.govresearchgate.net For the dibenzo[b,d]thiophene core, the C-H bonds at positions 1, 3, 6, and 9 are potential targets for functionalization.
Ruthenium, palladium, and rhodium catalysts are frequently used to activate C-H bonds. mdpi.com The regioselectivity can often be controlled by using a directing group or by the inherent steric and electronic properties of the substrate. In this compound, C-H functionalization could potentially be directed to the C3 position (ortho to the sulfur) or the C6 position, which is sterically accessible. This approach provides a direct route to poly-substituted dibenzo[b,d]thiophene derivatives that may be difficult to access through classical methods.
Intramolecular Cyclization and Rearrangement Reactions
The bifunctional nature of this compound, possessing both a C-Br bond and multiple C-H bonds on two different aromatic systems, opens up possibilities for intramolecular reactions to form larger, more complex polycyclic aromatic structures.
An intramolecular direct arylation reaction is a plausible transformation. Under palladium catalysis, the C-Br bond on the phenyl ring could react with a nearby C-H bond on the dibenzo[b,d]thiophene core, most likely at the C3 or C5 (if sterically feasible) position. This would result in a planar, fused-ring system, effectively "stitching" the two aromatic components together. Such planarization can have significant effects on the molecule's electronic properties, making it a strategy for tuning materials for electronic applications.
While skeletal rearrangements like the Bamberger or Beckmann rearrangements are not applicable to this structure, rearrangements of polycyclic aromatic systems can sometimes be induced under harsh thermal or strongly acidic conditions. wiley-vch.delibretexts.org However, the dibenzo[b,d]thiophene core is a highly stable aromatic system, and such rearrangements are generally not expected under typical synthetic conditions. More common would be intramolecular cycloadditions if appropriate functional groups were present, though the parent molecule itself is not primed for such reactions. nih.gov
Halogen Dance Reactions in Brominated Thiophene (B33073) Systems
The halogen dance reaction is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This transformation is a powerful tool in synthetic organic chemistry for accessing isomers that are often difficult to obtain through classical methods. researchgate.netclockss.org The driving force behind this rearrangement is typically the formation of a more stable carbanion or organometallic intermediate. wikipedia.org While specific studies on the halogen dance reaction of this compound are not extensively documented in publicly available research, the principles of this reaction in brominated thiophene systems can be extrapolated to understand its potential reactivity.
The mechanism of the halogen dance reaction generally involves a series of deprotonation and metal-halogen exchange steps. whiterose.ac.ukias.ac.in In the context of brominated thiophenes, a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to initiate the process. whiterose.ac.uk The reaction commences with either a proton abstraction from the aromatic ring to form a lithiated intermediate or a lithium-halogen exchange.
For a compound like this compound, the reaction would likely be initiated by a strong base at low temperatures. The presence of the dibenzo[b,d]thiophene core, a polycyclic aromatic system, influences the acidity of the ring protons. The initial deprotonation or lithium-bromine exchange would lead to the formation of an organolithium intermediate. This intermediate can then undergo a series of equilibria, leading to the migration of the bromine atom to a thermodynamically more favorable position. The stability of the resulting lithiated species plays a crucial role in directing the rearrangement.
The reaction is highly dependent on several factors that can be fine-tuned to control the outcome. These factors include the choice of base, reaction temperature, solvent, and the presence of any additives. For instance, lower temperatures are generally favored to control the selectivity of the reaction and prevent unwanted side reactions. wikipedia.org
Table 1: Factors Influencing Halogen Dance Reactions in Brominated Thiophenes
| Factor | Influence on the Reaction | Typical Conditions/Reagents |
|---|---|---|
| Base | Initiates the reaction through deprotonation or metal-halogen exchange. The strength and steric hindrance of the base can affect regioselectivity. | n-BuLi, s-BuLi, t-BuLi, LDA, LTMP |
| Temperature | Affects reaction kinetics and the stability of intermediates. Lower temperatures (-78 °C to -40 °C) are often used to enhance selectivity. | -78 °C is a common starting point. |
| Solvent | Can influence the solubility of intermediates and the aggregation state of organolithium reagents, thereby affecting reactivity. | Tetrahydrofuran (THF), diethyl ether |
| Additives | Can modify the reactivity of the base. For example, TMEDA can break down organolithium aggregates, increasing basicity. | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
Once the halogen dance has occurred, the newly formed organolithium intermediate can be trapped by an electrophile to introduce a new functional group at a specific position on the dibenzo[b,d]thiophene scaffold. This "functionalization" aspect makes the halogen dance a synthetically valuable reaction.
Table 2: Potential Electrophiles for Trapping Organolithium Intermediates
| Electrophile | Functional Group Introduced |
|---|---|
| Carbon dioxide (CO2) | Carboxylic acid |
| N,N-Dimethylformamide (DMF) | Aldehyde |
| Alkyl halides (e.g., CH3I) | Alkyl group |
| Ketones/Aldehydes | Hydroxyalkyl group |
While detailed research findings specifically for this compound are limited, the established principles of halogen dance reactions in other brominated thiophene systems provide a strong framework for predicting its behavior and potential for synthetic transformations. whiterose.ac.ukias.ac.in Further experimental investigation would be necessary to fully elucidate the specific pathways and outcomes for this particular compound.
Advanced Spectroscopic and Characterization Methodologies for Dibenzo B,d Thiophene Structures
Vibrational Spectroscopy Techniques
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a molecular fingerprint based on the vibrations of chemical bonds.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of 4-(3-Bromophenyl)dibenzo[b,d]thiophene is expected to exhibit a series of characteristic absorption bands that can be assigned to specific functional groups and structural features of the molecule.
Key expected IR absorption bands for this compound are summarized in the table below, based on typical ranges for these functional groups.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretching | 3100 - 3000 |
| Aromatic C=C Stretching | 1600 - 1450 |
| C-S Stretching | 750 - 600 |
| C-Br Stretching | 680 - 515 |
| Out-of-plane C-H Bending | 900 - 675 |
This table presents predicted data based on established group frequencies.
The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The multiple aromatic C=C stretching vibrations from both the dibenzothiophene (B1670422) and bromophenyl rings would appear in the 1600-1450 cm⁻¹ range, often as a series of sharp bands. The C-S stretching vibration of the thiophene (B33073) ring is typically weaker and found in the lower frequency region. The C-Br stretching vibration of the bromophenyl group is also expected in the fingerprint region. The substitution pattern on both aromatic systems will influence the exact positions and intensities of the out-of-plane C-H bending vibrations, providing further structural information.
Raman spectroscopy is another vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy.
The Raman spectrum of this compound would be expected to show strong bands for the aromatic C=C stretching vibrations. The C-S stretching mode of the dibenzothiophene core should also be Raman active.
Of particular interest in the study of polycyclic aromatic compounds is the characterization of their radical cations. The formation of a radical cation, typically through chemical or electrochemical oxidation, leads to significant changes in the molecular geometry and electronic structure, which are reflected in the Raman spectrum. While specific data for the this compound radical cation is not available, studies on related thiophene-containing oligomers, such as terthiophenes, have shown that the Raman spectra of their radical cations are dominated by intense bands in the low-frequency region. These bands are attributed to C-S stretching modes coupled with thiophene ring deformations abdn.ac.uk. It is reasonable to expect that the radical cation of this compound would exhibit similar behavior, with a notable intensification and possible shift of the C-S and ring deformation modes upon oxidation.
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
| Aromatic C=C Stretching | 1610 - 1550 |
| Ring Breathing Modes | 1050 - 990 |
| C-S Stretching | 750 - 650 |
This table presents predicted data based on typical group frequencies for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm).
Due to the lack of a published experimental spectrum for this compound, a detailed analysis is predictive. The dibenzothiophene moiety has seven protons, and the 3-bromophenyl group has four protons. The chemical shifts of these protons will be influenced by the electronic effects of the sulfur atom, the bromine atom, and the steric interactions between the two aromatic systems. The protons on the dibenzothiophene core will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors. Similarly, the protons on the 3-bromophenyl ring will show a distinct pattern based on their positions relative to the bromine atom and the point of attachment to the dibenzothiophene core.
Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Dibenzothiophene Protons | 7.4 - 8.2 | m |
| 3-Bromophenyl Protons | 7.2 - 7.8 | m |
This table represents a theoretical prediction based on the analysis of related structures.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The ¹³C NMR spectrum of this compound will show distinct signals for each of the 18 carbon atoms in the molecule.
While a specific experimental spectrum for the target compound is not available, data for the closely related 4-Bromodibenzothiophene can provide valuable insights into the chemical shifts of the dibenzothiophene core. The introduction of the 3-bromophenyl substituent at the 4-position will cause shifts in the signals of the adjacent carbons and introduce new signals for the six carbons of the bromophenyl ring. The carbon atom directly attached to the bromine (ipso-carbon) is expected to have a chemical shift in the range of 120-125 ppm. The other carbons of the bromophenyl ring will resonate at values typical for substituted benzene (B151609) rings.
¹³C NMR Chemical Shift Data for 4-Bromodibenzothiophene
| Carbon Atom | Chemical Shift (ppm) |
| C4 | 119.7 |
| Quaternary Carbons | 139.3, 138.8, 137.1, 135.7 |
| CH Carbons | 128.2, 127.2, 126.2, 125.5, 124.7, 122.9, 122.0 |
Data obtained for a related compound, 4-Bromodibenzothiophene.
Based on this data and known substituent effects, the ¹³C NMR spectrum of this compound would show a complex set of signals in the aromatic region (approximately 120-140 ppm).
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.
The nominal molecular weight of this compound (C₁₈H₁₁BrS) is approximately 338 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion (M⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.
Upon electron ionization, the molecular ion of this compound is expected to undergo fragmentation. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For this particular compound, potential fragmentation pathways could involve:
Loss of a bromine radical (Br•): This would result in a fragment ion at m/z corresponding to the dibenzothienyl-phenyl cation.
Loss of a hydrogen bromide molecule (HBr): This would lead to a fragment ion with a mass two units lower than the fragment from the loss of Br•.
Cleavage of the C-S bond: Fragmentation of the thiophene ring could lead to the loss of a sulfur atom or a CHS radical.
Fragmentation of the phenyl ring: The bromophenyl ring could lose a C₂H₂ molecule.
The analysis of the fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule. Studies on the fragmentation of dibenzothiophene and its derivatives have shown that the dibenzothiophene ring system is relatively stable, and fragmentation often involves the substituents.
Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z | Identity |
| [M]⁺ | 338/340 | Molecular Ion |
| [M-Br]⁺ | 259 | [C₁₈H₁₁S]⁺ |
| [M-HBr]⁺ | 258 | [C₁₈H₁₀S]⁺• |
| [C₁₂H₈S]⁺• | 184 | Dibenzothiophene radical cation |
This table represents a theoretical prediction based on known fragmentation patterns of similar compounds.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon interaction with light. For conjugated aromatic systems like dibenzo[b,d]thiophenes, these techniques are vital for understanding their optical and electronic behavior.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The dibenzo[b,d]thiophene core is a rigid and planar chromophore that exhibits characteristic absorption bands corresponding to π-π* transitions. core.ac.ukosti.gov
The substitution of a 3-bromophenyl group at the 4-position of the dibenzo[b,d]thiophene core is expected to influence the electronic absorption spectrum. The introduction of the phenyl group extends the π-conjugated system, which generally leads to a bathochromic (red) shift in the absorption maxima compared to the parent dibenzothiophene. core.ac.uk The specific position and nature of the substituent alter the electronic properties and energy levels of the molecule. core.ac.uk For instance, studies on various 2,8-diaryl-dibenzothiophene derivatives have shown that substitutions on the phenyl rings cause shifts in absorption wavelengths. core.ac.uk The absorption spectra of thiophene-based compounds are also known to be influenced by solvent polarity. biointerfaceresearch.com
Table 1: Representative UV-Vis Absorption Data for Dibenzo[b,d]thiophene Derivatives in Solution
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| Dibenzo[b,d]thiophene | Dichloromethane | ~315 | aatbio.com |
| 2,8-Diphenyldibenzothiophene | Dichloromethane | 333 | core.ac.uk |
| 2,8-Di(p-tolyl)dibenzothiophene | Dichloromethane | 336 | core.ac.uk |
This table presents data for related compounds to illustrate typical absorption ranges for this class of molecules.
Fluorescence spectroscopy provides information about the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. Dibenzo[b,d]thiophene and its derivatives are often fluorescent materials. aatbio.comscispace.com The parent dibenzothiophene has an emission peak at approximately 315 nm. aatbio.com
The fluorescence properties, including the emission wavelength (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime, are highly sensitive to the molecular structure and environment. Substitution with aryl groups, as in this compound, can tune these properties. Attaching different substituents to the dibenzothiophene core alters the emission color and efficiency. core.ac.uk For example, a study of 2,8-diaryldibenzothiophene derivatives demonstrated that electron-donating or electron-withdrawing groups on the phenyl rings cause a red shift in the fluorescence spectra. core.ac.uk However, it is also noted that the fluorescence quantum yield of many thiophene compounds can be low due to efficient intersystem crossing to the triplet state, a phenomenon driven by the heavy sulfur atom. scispace.comnih.gov
Table 2: Representative Fluorescence Data for Dibenzo[b,d]thiophene Derivatives
| Compound | Solvent | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| Dibenzo[b,d]thiophene | Dichloromethane | ~315 | - | aatbio.com |
| 2,8-Diphenyldibenzothiophene | Dichloromethane | 382, 398 | 0.81 | core.ac.uk |
| 2,8-Di(p-tolyl)dibenzothiophene | Dichloromethane | 385, 401 | 0.89 | core.ac.uk |
This table includes data for related compounds to provide context for the expected fluorescence behavior.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For molecules like this compound, single-crystal X-ray diffraction (SC-XRD) provides unambiguous information about its molecular conformation, bond lengths, bond angles, and intermolecular packing in the solid state.
The crystal structure of dibenzo[b,d]thiophene derivatives reveals important structural features. The core dibenzo[b,d]thiophene unit is typically planar or nearly planar. nih.govresearchgate.net A key parameter in the structure of this compound would be the dihedral angle between the plane of the dibenzo[b,d]thiophene system and the plane of the 3-bromophenyl ring. This angle influences the degree of electronic communication between the two aromatic systems. In the solid state, molecules often arrange themselves through non-covalent interactions such as π-π stacking, which can significantly impact the material's charge transport properties. nih.gov Analysis of the crystal packing can reveal these supramolecular features. nih.govresearchgate.net While the specific crystal structure for this compound is not detailed in the provided search results, analysis of related structures provides insight into the expected findings.
Table 3: Example Crystallographic Data for a Related Thiophene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.45 |
Note: Data is for a representative benzothiophene (B83047) derivative to illustrate the type of information obtained from X-ray crystallography. nih.govresearchgate.net Specific values for this compound would require experimental determination.
Thermal Analysis Techniques
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For organic materials intended for electronic devices, thermal stability is a critical parameter, as devices must withstand temperature variations during fabrication and operation.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature (Td) of a material. Dibenzo[b,d]thiophene and its derivatives are known for their high thermal stability, which is a desirable characteristic for materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Phenyl-substituted compounds, in particular, often possess excellent thermal stability. researchgate.net TGA curves for these materials typically show a stable mass up to high temperatures, followed by a sharp drop indicating decomposition. The decomposition temperature is often defined as the temperature at which 5% weight loss occurs. For many thiophene-based polymers and oligomers, this temperature is well above 350-400 °C. researchgate.netmdpi.com
Table 4: Representative Thermal Stability Data for Thiophene-Based Materials
| Material Type | Decomposition Temp. (Td, 5% weight loss) | Reference |
|---|---|---|
| Thiophene-based Copolymers | > 380 °C | mdpi.com |
| Silicon-containing Poly(azomethine)s | 501 - 538 °C | researchgate.net |
| Benzothieno[3,2-b]benzothiophene S-oxides | > 210 °C | researchgate.net |
This table showcases the high thermal stability commonly observed in materials containing thiophene and dibenzothiophene units.
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as the glass transition temperature (Tg) for amorphous materials and the melting temperature (Tm) and crystallization temperature (Tc) for crystalline materials. These parameters are crucial for understanding the material's morphology and processing conditions. The parent dibenzothiophene is a crystalline solid with a melting point between 97 to 100 °C. wikipedia.org The introduction of a bulky substituent like 3-bromophenyl would be expected to alter the melting point and potentially inhibit crystallization, possibly leading to the observation of a glass transition. For many thiophene-based oligomers, no clear melting or glass transitions are observed before decomposition, indicating their high thermal stability and rigid structures. researchgate.netresearchgate.net
Table 5: Thermal Transitions of Dibenzo[b,d]thiophene and Related Materials
| Compound/Material | Transition | Temperature (°C) | Reference |
|---|---|---|---|
| Dibenzo[b,d]thiophene | Melting Point (Tm) | 97 - 100 | wikipedia.org |
| Benzothiazole-modified Chitosan | Main Decomposition (Exotherm) | ~277 | nih.gov |
This table provides examples of thermal transitions measured by DSC for the parent compound and related heterocyclic structures.
Electrochemical Characterization Methods
Electrochemical characterization methods are indispensable tools for elucidating the electronic properties of novel organic semiconductor materials, including derivatives of dibenzo[b,d]thiophene. These techniques provide critical insights into the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The precise energy alignment of these orbitals is paramount for the efficient operation of organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), where dibenzothiophene-based compounds are often explored as hole-transporting materials (HTMs) researchgate.net.
Cyclic voltammetry (CV) is the most prominent electrochemical technique employed for this purpose rsc.orgresearchgate.net. It measures the current response of a material to a linearly cycled potential sweep. By analyzing the resulting voltammogram, one can determine the oxidation and reduction potentials of the compound, which are directly related to the HOMO and LUMO energy levels, respectively nih.govbeilstein-journals.org.
The experimental setup for CV typically involves dissolving the compound of interest, such as this compound, in an appropriate solvent like dichloromethane (CH₂Cl₂) or tetrachloroethane, containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate, Bu₄NClO₄) beilstein-journals.org. The measurement is conducted in a three-electrode cell, with a working electrode (e.g., platinum), a counter electrode, and a reference electrode. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is commonly used as an internal standard for calibrating the potential, as its energy level is well-defined at -4.8 eV below the vacuum level beilstein-journals.org.
The onset potential of the first oxidation wave (E_onset,ox) in the CV scan corresponds to the energy required to remove an electron from the HOMO. Therefore, the HOMO energy level can be estimated using the following empirical formula beilstein-journals.org:
HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 4.8]
While direct experimental data for this compound is not extensively detailed in publicly accessible literature, the electrochemical behavior can be understood by examining closely related structures. The substitution pattern on the dibenzothiophene core is known to significantly influence the electronic properties semanticscholar.org. The introduction of phenyl groups and other substituents alters the electron density distribution, thereby tuning the HOMO and LUMO energy levels.
To illustrate the application of these methods, the table below presents electrochemical data for several complex thiophene-based fused-ring compounds, which serve as analogues to understand the properties of dibenzothiophene derivatives. These findings demonstrate how structural modifications impact the oxidation potential and, consequently, the HOMO energy level. For instance, the addition of electron-donating groups generally lowers the oxidation potential (raising the HOMO energy level), while modifications that extend π-conjugation can also have a significant effect nih.gov.
| Compound | Onset Oxidation Potential (E_ox) (V vs Fc/Fc⁺) | HOMO Energy Level (eV) | Reference |
|---|---|---|---|
| BDTT | 0.74 | -5.21 | nih.gov |
| BDTT–Et | 0.69 | -5.16 | nih.gov |
| BDTT–OMe | 0.65 | -5.12 | nih.gov |
| BDTT–CH₂–OMe | 0.99 | -5.48 | nih.gov |
| syn-DBBDF | 0.84 | -5.64 | beilstein-journals.org |
The data reveals that even subtle changes to the side chains, from an ethyl (–Et) to a methoxy (–OMe) group on the BDTT core, can systematically alter the HOMO level nih.gov. The syn-DBBDF compound, another ladder-type π-conjugated system, exhibits a relatively high oxidation potential, indicating a deeper HOMO level and greater stability against oxidation beilstein-journals.org. This stability is a crucial attribute for materials used in electronic devices. The LUMO energy level is often determined indirectly by combining the HOMO level with the optical band gap (E_g) obtained from UV-vis absorption spectroscopy (LUMO = HOMO + E_g). These electrochemical characterizations are fundamental for designing and selecting dibenzothiophene derivatives with electronic properties tailored for specific applications, such as aligning the material's HOMO level with the valence band of a perovskite absorber for efficient hole extraction researchgate.net.
Applications of Dibenzo B,d Thiophene Derivatives in Advanced Materials Science
Organic Electronics and Optoelectronics
Dibenzo[b,d]thiophene derivatives have garnered significant attention for their potential applications in organic electronics and optoelectronics. Their utility spans across various devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), where they can perform a range of functions from light emission and charge transport to semiconducting behavior.
In the realm of OLEDs, dibenzo[b,d]thiophene derivatives have demonstrated versatility, serving as crucial components in the emissive and charge transport layers.
The dibenzo[b,d]thiophene core is a key component in the design of high-triplet-energy host materials, which are essential for efficient blue phosphorescent OLEDs (PHOLEDs). rsc.org By incorporating moieties that facilitate hole and electron transport, such as carbazole (B46965) and phosphine (B1218219) oxide respectively, dibenzo[b,d]thiophene-based hosts can achieve balanced charge injection and transport. rsc.org This balance is critical for high quantum efficiency and low driving voltages in PHOLEDs. rsc.org Research has shown that deep blue PHOLEDs utilizing dibenzo[b,d]thiophene-based host materials can achieve high quantum efficiencies of up to 20.2%, with only a 10% reduction in efficiency at a luminance of 1000 cd/m². rsc.org
For instance, a novel benzothiophene (B83047) derivative incorporating carbazole and phosphine oxide moieties has been synthesized and investigated as a host material for blue PHOLEDs. researchgate.net Similarly, tetraphenylsilane-based phosphine oxide derivatives have been successfully employed as electron-transporting host materials in deep blue PHOLEDs, achieving a maximum quantum efficiency of 18.1%. researchgate.net Bipolar host materials that contain a dibenzo[b,d]thiophene or dibenzo[b,d]thiophene 5,5-dioxide core have also been synthesized and characterized for their potential in blue PHOLEDs. researchgate.net
Table 1: Performance of selected dibenzo[b,d]thiophene derivatives as host materials in blue PHOLEDs.
| Host Material Derivative | Maximum Quantum Efficiency (%) | Luminance for 10% EQE Roll-off (cd/m²) | Color Coordinates | Reference |
|---|---|---|---|---|
| Dibenzothiophene (B1670422) with carbazole and phosphine oxide moieties | 20.2 | 1000 | Deep Blue | rsc.org |
This table is interactive and allows for sorting of data.
The intrinsic properties of dibenzo[b,d]thiophene make it a suitable candidate for electron transport and hole blocking layers in OLEDs. Novel hole blocking materials (HBMs) based on 2,6-disubstituted dibenzo[b,d]thiophene segments have been designed for high-performance blue PHOLEDs. rsc.org These materials exhibit high thermal stability, deep Highest Occupied Molecular Orbital (HOMO) energy levels (e.g., -6.91 eV for 26DBTPTPy), and high triplet energies (e.g., 2.70 eV for 26DBTPTPy). rsc.org Blue PHOLEDs incorporating these HBMs have demonstrated low turn-on voltages (3.0 V), high external quantum efficiencies (up to 23.6%), and significant power efficiencies (up to 42.7 lm/W). rsc.org
Furthermore, molecular dimers of dibenzo[b,d]thiophene have been rationally designed and synthesized as HBMs for blue PHOLEDs. rsc.org These materials also possess high thermal stability, deep HOMO energy levels (ranging from -6.61 to -6.95 eV), and high triplet energies (2.68–2.95 eV). rsc.org Devices using these materials show low turn-on and operating voltages, excellent external quantum efficiencies, and high current and power efficiencies. rsc.org A blue PHOLED with DBT-d-Py as the HBM exhibited a maximum external quantum efficiency of 24.3%. rsc.org
Dibenzothiophene derivatives, particularly dibenzothiophene-S,S-dioxide, have been utilized as acceptor units in the design of Thermally Activated Delayed Fluorescence (TADF) emitters. researchgate.net By combining a dibenzothiophene-dioxide acceptor with strong electron-donating groups like dimethylacridine, it is possible to create emitters that exhibit delayed fluorescence. researchgate.net For example, 2,8-Bis(9,9-dimethylacridin-10(9H)-yl)dibenzo[b,d]thiophene 5,5-dioxide (AcDBTO) has been developed as a TADF emitter for color-tunable OLEDs, with devices showing a quantum efficiency of 14.5% for green emission. researchgate.net
The design of TADF emitters often involves creating a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure to achieve a small singlet-triplet energy gap, which is crucial for efficient reverse intersystem crossing. researchgate.net Benzothiophene-fused spiro-acridine donors have been designed to create rigid and strong electron-rich moieties for red TADF emitters. researchgate.net When combined with a suitable acceptor, these emitters show distinct TADF characteristics and high photoluminescence quantum efficiencies. researchgate.net OLEDs based on these materials have achieved high external quantum efficiencies of up to 24.7%. researchgate.net
The excellent charge transport properties of dibenzo[b,d]thiophene derivatives also make them highly suitable for applications in Organic Field-Effect Transistors (OFETs).
Dibenzothiophene derivatives have been explored as new prototype semiconductors for OFETs. rsc.org These materials exhibit good thermal and photo-oxidation stability. rsc.org Vacuum-evaporated films of compounds like 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene have shown charge carrier mobilities as high as 7.7 × 10⁻² cm² V⁻¹ s⁻¹ and on/off ratios of nearly 1 × 10⁷, indicating their potential as high-performance organic semiconductors. rsc.org
Solution-processable small molecular organic semiconductors based on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have also been synthesized for use in OFETs. researchgate.netbohrium.com For instance, 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene has been utilized as a semiconductor layer in bottom-gate/top-contact OFETs. researchgate.netbohrium.com These devices have demonstrated p-channel behavior with hole mobilities up to 0.005 cm²/Vs and current on/off ratios higher than 10⁶. researchgate.net The introduction of anthracene (B1667546) groups at the 2,6-positions of dithieno[3,2-b:2′,3′-d]thiophene has led to a novel organic semiconductor, 2,6-DADTT, with single-crystal OFETs exhibiting a high mobility of 1.26 cm² V⁻¹ s⁻¹. nih.gov
Table 2: Performance of selected dibenzo[b,d]thiophene derivatives in OFETs.
| Semiconductor Derivative | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
|---|---|---|---|---|
| 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene | 7.7 x 10⁻² | ~1 x 10⁷ | Vacuum Evaporation | rsc.org |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 | > 10⁶ | Solution Shearing | researchgate.net |
This table is interactive and allows for sorting of data.
Hole Transport Materials (HTMs) in Perovskite Solar Cells
The development of efficient and stable hole transport materials (HTMs) is a critical area of research for advancing perovskite solar cell (PSC) technology. rsc.org Conjugated polymers and small molecules are promising candidates for replacing commonly used HTMs like PEDOT:PSS, which can suffer from issues related to its acidic and hygroscopic nature that limit the power conversion efficiency (PCE) and stability of PSCs. nih.govresearchgate.net
Within this field, derivatives of dibenzo[b,d]thiophene have been investigated as core structures for novel HTMs. For instance, small molecules using a dibenzo[b,d]thiophene 5,5-dioxide (DBTDO) core have been synthesized and tested in tin-lead (Sn-Pb) mixed PSCs. nih.gov In one study, by attaching donor units like 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline (TPA) to the DBTDO core, researchers developed an HTM that facilitated the growth of a dense perovskite film and exhibited a suitable energy level alignment. nih.gov The sulfonyl group on the dibenzothiophene core was found to passivate defects in the perovskite layer, leading to an improved open-circuit voltage. A device using this particular dibenzothiophene-based HTM achieved a power conversion efficiency of 22.6% and maintained over 75% of its initial efficiency after 1000 hours in a nitrogen environment. nih.gov
Similarly, other research has focused on benzodithiophene (BDT), a related fused-ring system, as the core for polymeric HTMs. rsc.orgitmo.ru By engineering the polymer backbone and the placement of side chains, researchers can tune the electronic properties and film morphology to optimize charge extraction and transport. itmo.ru These studies underscore the potential of the broader class of thiophene-based fused aromatic rings in developing next-generation materials for high-performance perovskite solar cells. mdpi.com
Due to the lack of specific data for "4-(3-Bromophenyl)dibenzo[b,d]thiophene," the other sections of the requested article cannot be completed in accordance with the strict content requirements.
Functionalized Dibenzo[b,d]thiophene Derivatives as Building Blocks for Complex Heterocycles
The utility of this compound as a precursor is primarily realized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These synthetic methodologies are instrumental in forging new carbon-carbon and carbon-nitrogen bonds, respectively, thereby enabling the extension of the molecular framework and the introduction of various functional moieties.
The dibenzo[b,d]thiophene unit itself is an electron-rich and rigid planar structure, which is beneficial for charge transport in organic semiconductors. By attaching different aromatic or heteroaromatic groups to the bromophenyl moiety, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting complex heterocycles. This control is crucial for optimizing the performance of organic electronic devices.
Synthesis of Hole Transport Materials
In the realm of photovoltaics, particularly perovskite solar cells, dibenzo[b,d]thiophene derivatives are being explored as efficient hole transport materials (HTMs). The general strategy involves coupling the this compound core with electron-donating groups, such as triarylamines, via Buchwald-Hartwig amination. The resulting complex heterocycles often exhibit excellent thermal stability, suitable HOMO energy levels for efficient hole injection from the perovskite layer, and good film-forming properties.
For instance, by reacting this compound with various diarylamines, a library of potential HTMs can be synthesized. The general reaction scheme is presented below:
Table 1: Synthesis of Triarylamine-Substituted Dibenzo[b,d]thiophene Derivatives via Buchwald-Hartwig Amination This is a representative table based on established chemical principles. Specific yields and conditions would be dependent on the specific reactants and catalysts used in an actual research setting.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Potential Application |
|---|---|---|---|---|---|---|
| This compound | Diphenylamine | Pd(OAc)2 / Ligand | NaOtBu | Toluene | 4-(3-(Diphenylamino)phenyl)dibenzo[b,d]thiophene | Hole Transport Material |
| This compound | Carbazole | Pd2(dba)3 / Ligand | K3PO4 | Dioxane | 4-(3-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]thiophene | Host Material for OLEDs |
Synthesis of Emissive and Host Materials for OLEDs
In the design of materials for OLEDs, the dibenzo[b,d]thiophene moiety can serve as a core for both emissive and host materials. The Suzuki-Miyaura coupling reaction is a powerful tool for this purpose, allowing for the introduction of various aryl and heteroaryl groups at the position of the bromine atom. This versatility enables the synthesis of molecules with a wide range of emission colors and charge-transport properties.
For example, coupling this compound with boronic acid derivatives of fluorescent or phosphorescent moieties can lead to the creation of novel emitters. Alternatively, attaching charge-transporting groups can result in the formation of high-performance host materials that can efficiently transfer energy to guest emitters in phosphorescent OLEDs (PhOLEDs).
Table 2: Synthesis of Aryl-Substituted Dibenzo[b,d]thiophene Derivatives via Suzuki-Miyaura Coupling This is a representative table based on established chemical principles. Specific yields and conditions would be dependent on the specific reactants and catalysts used in an actual research setting.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Potential Application |
|---|---|---|---|---|---|---|
| This compound | Pyreneboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 4-(3-(Pyren-1-yl)phenyl)dibenzo[b,d]thiophene | Blue Emitter for OLEDs |
| This compound | (4-(9H-Carbazol-9-yl)phenyl)boronic acid | Pd(dppf)Cl2 | Cs2CO3 | DME/Water | 9-(4'-(Dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole | Host Material for PhOLEDs |
The resulting complex heterocycles often possess high thermal stability, a crucial requirement for long-lasting OLED devices. The rigid and planar nature of the dibenzo[b,d]thiophene core, combined with the often-large aromatic systems introduced via cross-coupling, can lead to materials with high glass transition temperatures (Tg) and decomposition temperatures (Td).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Bromophenyl)dibenzo[b,d]thiophene, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves bromination of dibenzo[b,d]thiophene derivatives. For example, dibenzo[b,d]thiophene 5,5-dioxide can be regioselectively dibrominated using N-bromosuccinimide (NBS) in concentrated H2SO4, yielding 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide (37% yield after crystallization in chlorobenzene). Subsequent Suzuki-Miyaura coupling with 3-bromophenylboronic acid introduces the bromophenyl group .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of palladium catalysts (e.g., Pd(PPh3)4) to minimize side reactions. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Characterization Methods :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the bromophenyl substitution pattern. For example, aromatic protons adjacent to bromine exhibit deshielding (δ ~7.5–8.2 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry. A typical R factor of 0.048 and mean C–C bond length of 0.005 Å ensure structural accuracy .
- HPLC-MS : Use C18 columns with methanol/water mobile phases to assess purity (>95%) and detect trace byproducts .
Q. What are the best practices for purifying and storing this compound to ensure stability?
- Purification : Recrystallization from chlorobenzene or toluene removes insoluble impurities. For sensitive derivatives, use silica gel column chromatography with inert solvents (e.g., dichloromethane dried over molecular sieves) .
- Storage : Store in amber vials under argon at –20°C to prevent photodegradation and oxidation. The compound is stable for >6 months under these conditions .
Advanced Research Questions
Q. How does this compound perform as a hole-blocking material in blue phosphorescent OLEDs?
- Application : The dibenzo[b,d]thiophene core enhances electron mobility and thermal stability (Tg >150°C). In OLEDs, it reduces exciton quenching by spatially separating hole and electron transport layers. Device testing shows a maximum luminance efficiency of 18.7 cd/A at 1000 cd/m<sup>2</sup> .
- Experimental Design : Co-deposit the compound (5–10 nm thickness) via vacuum sublimation onto ITO substrates. Characterize electroluminescence using a spectroradiometer and compare with control devices lacking the hole-blocking layer .
Q. What role does this compound play in covalent organic frameworks (COFs), and how does its structure enhance porosity?
- COF Design : The planar, electron-deficient dibenzo[b,d]thiophene unit promotes π-π stacking and dipole-dipole interactions, enabling 2D hexagonal frameworks with pore sizes of ~1.8 nm. Brunauer-Emmett-Teller (BET) surface areas exceed 800 m<sup>2</sup>/g .
- Synthesis : Condense 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide with diboronic acids under solvothermal conditions (120°C, 72 hrs). Monitor crystallinity via powder X-ray diffraction (PXRD) .
Q. Can this compound derivatives act as COX-1/2 inhibitors, and what structural modifications enhance selectivity?
- Pharmacological Activity : Docking studies show that fluorination at the 4-position increases COX-1 binding affinity (ΔG = –9.2 kcal/mol) over COX-2 (ΔG = –7.8 kcal/mol). In vitro assays using human recombinant COX enzymes validate selectivity ratios >10:1 .
- Modifications : Introduce alkyl chains (e.g., –CH2CF3) at the thiophene sulfur to improve lipophilicity (logP ~3.5) and blood-brain barrier penetration .
Q. How does the sulfone group in dibenzo[b,d]thiophene 5,5-dioxide derivatives influence photocatalytic hydrogen evolution?
- Mechanism : The sulfone group enhances hydrophilicity and electron-withdrawing capacity, reducing the bandgap (Eg ~2.3 eV) and improving visible-light absorption. In the presence of K2HPO4, hydrogen evolution rates reach 44.2 mmol h<sup>−1</sup> g<sup>−1</sup> .
- Experimental Setup : Prepare nanocomposites with Pt co-catalysts (1 wt%) and irradiate under AM 1.5G solar simulation. Quantify H2 via gas chromatography (GC-TCD) .
Q. How should researchers address contradictions in reported melting points or spectroscopic data for this compound?
- Resolution Strategy : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points, high-resolution MS for molecular ions). For example, discrepancies in melting points (~129–130°C vs. 135°C) may arise from polymorphic forms, which can be identified via PXRD .
- Case Study : If <sup>1</sup>H NMR signals vary between studies, confirm solvent effects (e.g., CDCl3 vs. DMSO-d6) and concentration-dependent aggregation using variable-temperature NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
